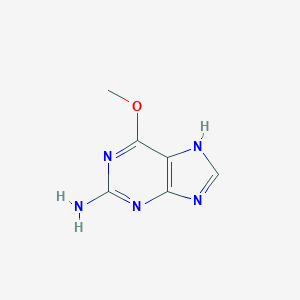
2-Amino-6-Methoxypurin
Übersicht
Beschreibung
6-O-methylguanine is a methylguanine in which the methyl group is positioned on the oxygen at position 6. Formed in DNA by alkylation of the oxygen atom of guanine, most often by N-nitroso compounds and sometimes due to methylation by other compounds such as endogenous S-adenosylmethionine, it base-pairs to thymine rather than cytidine, causing a G:C to A:T transition in DNA. It has a role as a mutagen.
Wissenschaftliche Forschungsanwendungen
Krebsforschung: T-Zell-Malignome
2-Amino-6-Methoxypurin-Arabinoside hat sich als vielversprechender Wirkstoff gegen T-Zell-Malignome erwiesen. Es ist ein wasserlösliches Prodrug, das durch Adenosin-Deaminase in ara-G umgewandelt wird und gegen das Wachstum von T-Zell-Linien und frisch isolierten humanen T-Leukämiezellen wirksam ist . Diese Verbindung wurde in vivo auf ihre Wirksamkeit gegen humane T-Zell-Tumoren bei immundefizienten Mäusen getestet und befindet sich in klinischen Studien .
Antivirale Therapien: Anti-HIV-Medikamente
Die Derivate der Verbindung wurden bei der Synthese von antiviralen Medikamenten eingesetzt, insbesondere gegen HIV. So kann beispielsweise 2′,3′-Dideoxyinosin, ein Anti-HIV-Medikament, unter Verwendung von Biokatalysatoren erhalten werden, die die Desaminierung von Purinverbindungen beinhalten .
Biokatalyse: Purin-Desaminierung
Arthrobacter oxydans, ein grampositives Bakterium, verwendet Deaminasen, die auf Purinverbindungen wirken können, darunter this compound. Dieser Prozess ist entscheidend für die präparative chemoenzymatische Umwandlung von Nukleosid- und Basenanalogen in verschiedene Derivate .
Analytische Anwendungen: Qualitätskontrolle
6-O-Methylguanin, ein Derivat von this compound, wird in analytischen Anwendungen wie der pharmazeutischen Freigabeprüfung, der Methodenentwicklung für qualitative und quantitative Analysen sowie der Qualitätskontrollprüfung in der Lebensmittel- und Getränkeindustrie eingesetzt .
Enzyminhibitionstudien: DNA-Polymerase
Studien haben gezeigt, dass die mitochondriale DNA-Polymerase am wenigsten empfindlich gegenüber der Inhibition durch ara-GTP ist, ein Metabolit von this compound-Arabinoside. Diese Erkenntnis ist wichtig für das Verständnis der selektiven Wirkung der Verbindung in zellulären Prozessen .
Selektive Zytotoxizität: T vs. B-Zellen
This compound-Arabinoside zeigt eine selektive Zytotoxizität für transformierte T-Zellen gegenüber B-Zellen. Diese Selektivität ist vorteilhaft für gezielte Krebstherapien, da die Auswirkungen auf gesunde Zellen minimiert werden .
Pharmakokinetik: Prodrug-Umwandlung
Die Pharmakokinetik von this compound-Arabinoside beinhaltet die rasche Umwandlung in ara-G in vivo, mit einer Halbwertszeit von etwa 2 Stunden. Das Verständnis dieser Umwandlung ist entscheidend für die Optimierung von Dosierung und Verabreichungsplänen in therapeutischen Anwendungen .
Wachstumshemmung monocytischer Linien
Die Verbindung wurde auch auf ihre Fähigkeit getestet, das Wachstum in monocytischen Linien zu hemmen, wobei sie in zwei von drei getesteten Linien wirksam war. Dies deutet auf potenzielle Anwendungen bei der Behandlung von Krankheiten hin, die monocytische Zellen betreffen
Wirkmechanismus
Target of Action
The primary target of 2-Amino-6-methoxypurine, also known as 506U, is the T-cell lines and freshly isolated human T-leukemic cells . This compound is particularly effective against these cells, making it a potential agent for T-cell malignancies .
Mode of Action
2-Amino-6-methoxypurine is a water-soluble prodrug that is converted to guanine arabinoside (ara-G) by adenosine deaminase . This interaction with its targets results in the inhibition of mitochondrial DNA polymerase .
Biochemical Pathways
The compound affects the biochemical pathways related to the metabolism of T-cells. The compound is selective for transformed T over B cells and also inhibits growth in two of three monocytic lines tested .
Pharmacokinetics
When administered intravenously to cynomolgus monkeys, 506U is rapidly converted to ara-G; the ara-G has a half-life of approximately 2 hours . This suggests that the compound has good bioavailability and can be effectively used in the treatment of T-cell malignancies.
Result of Action
The action of 2-Amino-6-methoxypurine results in a dose-dependent efficacy against human T-cell tumors in immunodeficient mice . This indicates that the compound has a significant impact on the molecular and cellular levels, effectively inhibiting the growth of T-cell lines and freshly isolated human T-leukemic cells .
Biochemische Analyse
Biochemical Properties
2-Amino-6-methoxypurine is a water-soluble prodrug that is converted to guanine arabinoside (ara-G) by adenosine deaminase . It is not a substrate for deoxycytidine kinase, adenosine kinase, or purine nucleoside phosphorylase, but it is phosphorylated by mitochondrial deoxyguanosine kinase .
Cellular Effects
In cellular studies, 2-Amino-6-methoxypurine has been shown to be selective for transformed T cells over B cells and also inhibited growth in two of three monocytic lines tested . This suggests that 2-Amino-6-methoxypurine may have a significant impact on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 2-Amino-6-methoxypurine involves its conversion to ara-G by adenosine deaminase, followed by phosphorylation by mitochondrial deoxyguanosine kinase . This process may lead to changes in gene expression and enzyme activation or inhibition, thereby exerting its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, 2-Amino-6-methoxypurine has been shown to have in vivo dose-dependent efficacy against human T-cell tumors in immunodeficient mice
Dosage Effects in Animal Models
The effects of 2-Amino-6-methoxypurine in animal models vary with different dosages
Metabolic Pathways
The metabolic pathways of 2-Amino-6-methoxypurine involve its conversion to ara-G by adenosine deaminase, followed by phosphorylation by mitochondrial deoxyguanosine kinase . This could potentially affect metabolic flux or metabolite levels.
Transport and Distribution
It is known that the compound is a water-soluble prodrug , which may influence its localization or accumulation within cells.
Eigenschaften
IUPAC Name |
6-methoxy-7H-purin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H3,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJHWYVXLGLDMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049405 | |
| Record name | O6-Methylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>24.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49674563 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
20535-83-5 | |
| Record name | O6-Methylguanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20535-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-(6)-Methylguanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020535835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-6-methoxypurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | O6-Methylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-Purin-2-amine, 6-methoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.933 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-METHOXYGUANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B710FV2AE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

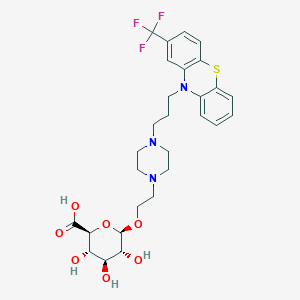



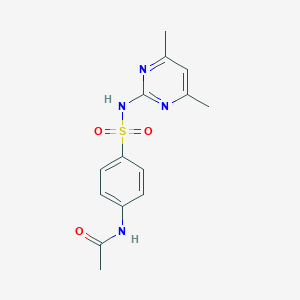
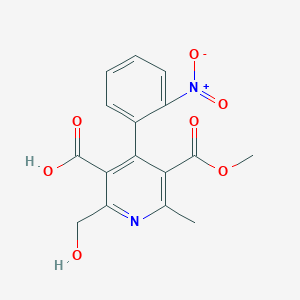


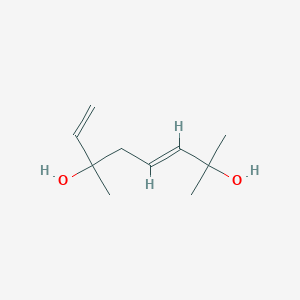

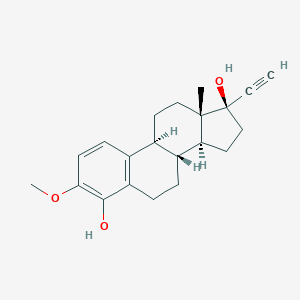
![9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid](/img/structure/B23522.png)
![4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid](/img/structure/B23524.png)
![(2S,3S,4S,5R,6S)-6-[[(13S)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B23526.png)
